molecular formula C41H52NOPS B13649518 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13649518
M. Wt: 637.9 g/mol
InChI Key: XYWHJFIKUZQJHZ-ABGZRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique structure combining adamantane, naphthalene, and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method involves the reaction of racemic 1-(1-naphthyl)ethylamine with D-(-)-tartaric acid as a chiral resolving agent . The reaction is carried out in a solution of alcohol and water at room temperature or under heating conditions to generate the enantiomer salt. The enantiomer salt is then separated based on its solubility, followed by alkalization and dissociation to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce various hydrocarbon derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, leading to the formation of enantiomerically pure products.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloenzymes.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes or other proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its combination of adamantane, naphthalene, and phosphanyl groups. This unique structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C41H52NOPS

Molecular Weight

637.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-8-10-33-9-4-5-11-34(33)35)36-12-6-7-14-37(36)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h4-14,27-32,38,42H,15-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m1/s1

InChI Key

XYWHJFIKUZQJHZ-ABGZRASLSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.